molecular formula C22H22N2O3S2 B2843261 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941929-68-6

3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2843261
CAS No.: 941929-68-6
M. Wt: 426.55
InChI Key: QQYHDWVKSOEOTA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with a multifaceted structure. It boasts a unique combination of a benzamide group, a tetrahydroquinoline ring, and a thiophene-2-ylsulfonyl moiety. These components contribute to its diverse chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic synthesis. Key steps include:

  • Formation of Tetrahydroquinoline Ring: : The synthesis begins with the formation of the tetrahydroquinoline ring. Typically, this involves the cyclization of a precursor amine with a suitable carbonyl compound under acidic or basic conditions.

  • Introduction of Thiophene-2-ylsulfonyl Group: : The thiophene-2-ylsulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the tetrahydroquinoline derivative with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.

  • Amide Bond Formation: : The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride to form the desired benzamide. This step is typically carried out using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would necessitate optimization of these synthetic routes to ensure cost-effectiveness, high yield, and scalability. Methods such as continuous flow synthesis could be explored to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions could also be significant, especially for altering the sulfonyl group. Reducing agents such as lithium aluminium hydride (LiAlH₄) might be employed.

  • Substitution: : Given the aromatic nature of the compound, electrophilic and nucleophilic substitution reactions are plausible, particularly at the benzamide moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Bases and Acids: : Triethylamine, hydrochloric acid.

Major Products

  • Oxidation: : Oxidation products may include sulfoxides or sulfones.

  • Reduction: : Reduction may yield thiol derivatives or alter the sulfonyl group to sulfoxides.

  • Substitution: : Substitution reactions could lead to various functionalized derivatives at the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is often used in studies related to molecular interactions and reaction mechanisms due to its unique functional groups.

Biology

Biologically, the compound is studied for its potential therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, researchers explore its efficacy in treating specific conditions. The presence of the tetrahydroquinoline ring is notable, as this structure is often found in bioactive compounds.

Industry

Industrially, this compound could be used in the development of new materials with specific chemical properties, such as catalysts or polymer additives.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is largely influenced by its ability to interact with various molecular targets. The sulfonyl group and the aromatic rings enable binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other tetrahydroquinoline derivatives and benzamide-containing molecules. What sets this compound apart is the thiophen-2-ylsulfonyl group, which introduces unique chemical properties and potential biological activities.

List of Similar Compounds

  • 3,5-dimethyl-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3,5-dimethyl-N-(1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3,5-dimethyl-N-(1-(p-toluenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Properties

IUPAC Name

3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-7-8-20-17(14-19)5-3-9-24(20)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHDWVKSOEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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